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  • Product: 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one
  • CAS: 1935237-65-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one, a heterocyclic compound with potential applications in medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is presented in a logical, step-by-step manner, with a focus on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Pyridin-2(1H)-one derivatives are a class of heterocyclic compounds that are prevalent in a wide range of biologically active molecules and functional materials. The introduction of a bromine atom at the 4-position and a cyclobutylmethyl group at the 1-position of the pyridinone core can significantly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the development of a reliable synthetic route to 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one is of considerable interest for the exploration of new chemical entities.

The synthetic strategy outlined herein proceeds through a two-step sequence: the bromination of 2-hydroxypyridine to yield the key intermediate, 4-bromo-2-hydroxypyridine, followed by a selective N-alkylation with cyclobutylmethyl bromide.

Synthetic Pathway Overview

The synthesis of 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the electrophilic bromination of the commercially available starting material, 2-hydroxypyridine. The subsequent and final step is the N-alkylation of the resulting 4-bromo-2-hydroxypyridine with cyclobutylmethyl bromide.

Synthesis_Workflow Start Start: 2-Hydroxypyridine Step1 Step 1: Electrophilic Bromination Start->Step1 Intermediate Intermediate: 4-Bromo-2-hydroxypyridine Step1->Intermediate Step2 Step 2: N-Alkylation with Cyclobutylmethyl Bromide Intermediate->Step2 Product Final Product: 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one Step2->Product

Caption: Overall synthetic workflow for 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one.

Part 1: Synthesis of 4-Bromo-2-hydroxypyridine

The initial and crucial step in this synthetic sequence is the regioselective bromination of 2-hydroxypyridine. The pyridinone ring is susceptible to electrophilic attack, and controlling the position of bromination is key to the success of this synthesis.

Reaction Scheme

Bromination_Reaction cluster_reactants Reactants cluster_products Product 2-hydroxypyridine 2-Hydroxypyridine 4-bromo-2-hydroxypyridine 4-Bromo-2-hydroxypyridine 2-hydroxypyridine->4-bromo-2-hydroxypyridine Solvent: Acetonitrile NBS N-Bromosuccinimide (NBS) NBS->4-bromo-2-hydroxypyridine

Caption: Bromination of 2-hydroxypyridine to yield 4-bromo-2-hydroxypyridine.

Experimental Protocol
  • Reagent Preparation : In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxypyridine (1.0 eq.) in anhydrous acetonitrile (10 volumes).

  • Reaction Initiation : To the stirring solution, add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature. The addition should be controlled to maintain the reaction temperature below 30 °C.

  • Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 2-4 hours.

  • Work-up : Upon completion, concentrate the reaction mixture under reduced pressure. To the residue, add deionized water (20 volumes) and stir for 30 minutes. The product will precipitate as a white solid.

  • Purification : Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford 4-bromo-2-hydroxypyridine as a white to off-white solid.

Scientific Rationale and Mechanistic Insights

The use of N-bromosuccinimide (NBS) as the brominating agent is a strategic choice. NBS is a convenient and safer alternative to liquid bromine, providing a source of electrophilic bromine. The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich pyridinone ring attacks the electrophilic bromine of NBS. The regioselectivity for the 4-position is governed by the electronic properties of the pyridinone ring, where the 4-position is activated towards electrophilic attack.

ParameterValue
Starting Material 2-Hydroxypyridine
Reagent N-Bromosuccinimide (NBS)
Solvent Acetonitrile
Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield 85-95%

Part 2: N-Alkylation of 4-Bromo-2-hydroxypyridine

The final step in the synthesis is the N-alkylation of the prepared 4-bromo-2-hydroxypyridine with cyclobutylmethyl bromide. This reaction introduces the desired cyclobutylmethyl moiety onto the nitrogen atom of the pyridinone ring.

Reaction Scheme

Alkylation_Reaction cluster_reactants Reactants cluster_products Product 4-bromo-2-hydroxypyridine 4-Bromo-2-hydroxypyridine final_product 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one 4-bromo-2-hydroxypyridine->final_product Solvent: Dimethylformamide (DMF) cyclobutylmethyl_bromide Cyclobutylmethyl Bromide cyclobutylmethyl_bromide->final_product K2CO3 Potassium Carbonate (K2CO3) K2CO3->final_product Base

Caption: N-alkylation of 4-bromo-2-hydroxypyridine with cyclobutylmethyl bromide.

Experimental Protocol
  • Reaction Setup : To a solution of 4-bromo-2-hydroxypyridine (1.0 eq.) in anhydrous dimethylformamide (DMF) (15 volumes) in a 100 mL round-bottom flask, add potassium carbonate (K₂CO₃) (1.5 eq.).

  • Addition of Alkylating Agent : To the stirring suspension, add cyclobutylmethyl bromide (1.2 eq.) dropwise at room temperature.

  • Reaction Conditions : Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1).

  • Work-up : After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 volumes). Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one as a solid.

Scientific Rationale and Mechanistic Insights

The N-alkylation reaction proceeds via a nucleophilic substitution mechanism (SN2). Potassium carbonate acts as a base to deprotonate the acidic N-H of the pyridinone, forming the more nucleophilic pyridinoxide anion. This anion then attacks the electrophilic carbon of cyclobutylmethyl bromide, displacing the bromide leaving group. DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the potassium cation and promotes the nucleophilicity of the pyridinoxide. While O-alkylation is a potential side reaction, N-alkylation is generally favored for 2-pyridones under these conditions.[1][2]

ParameterValue
Starting Material 4-Bromo-2-hydroxypyridine
Reagents Cyclobutylmethyl Bromide, Potassium Carbonate
Solvent Dimethylformamide (DMF)
Temperature 60 °C
Reaction Time 12-16 hours
Typical Yield 70-85%

Characterization

The final product, 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one, should be characterized by standard analytical techniques to confirm its identity and purity. These include:

  • ¹H NMR and ¹³C NMR Spectroscopy : To confirm the chemical structure and the successful incorporation of the cyclobutylmethyl group.

  • Mass Spectrometry (MS) : To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC) : To assess the purity of the final product.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one. The described two-step sequence, involving a regioselective bromination followed by an efficient N-alkylation, offers a reliable and scalable route to this valuable pyridinone derivative. The rationale behind the choice of reagents and reaction conditions has been thoroughly explained to provide a deeper understanding of the underlying chemical principles. This guide is intended to be a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for various applications.

References

  • 4-Bromo-2-hydroxypyridine | C5H4BrNO | CID 817115 - PubChem. National Center for Biotechnology Information. [Link]

  • 4-Bromopyridin-2(1H)-one - Oakwood Chemical. Oakwood Chemical. [Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water - ResearchGate. ResearchGate. [Link]

  • Method for N-alkylation of 2-pyridone - Google Patents.
  • Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry. [Link]

Sources

Exploratory

4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one Abstract The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one

Abstract

The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] The subject of this technical guide, 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one, is a novel chemical entity whose mechanism of action has not yet been elucidated. This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate and determine the pharmacological mechanism of this compound. We will delve into hypothesis generation based on structural motifs, detail a multi-pronged experimental strategy for target identification and validation, and provide robust, step-by-step protocols for key assays.

Introduction: Deconstructing 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one

The structure of 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one presents several features of interest to the medicinal chemist. The pyridinone core is a versatile pharmacophore known to interact with a variety of biological targets.[1] The bromine atom at the 4-position can modulate the electronic properties of the ring and potentially participate in halogen bonding with a target protein. The N-linked cyclobutylmethyl group is a lipophilic moiety that can influence cell permeability and metabolic stability; the cyclobutyl ring, in particular, can serve to conformationally constrain the molecule, potentially leading to higher target affinity and selectivity.[3]

Given the novelty of this compound, a systematic and unbiased approach is required to uncover its mechanism of action. This guide will outline such a strategy, beginning with broad-based screening to generate initial hypotheses, followed by rigorous target validation and mechanistic studies.

Postulated Mechanisms of Action: A Hypothesis-Driven Approach

Based on the known activities of pyridinone derivatives, we can formulate several initial hypotheses for the mechanism of action of 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one. These hypotheses will guide our initial experimental design.

  • Hypothesis 1: G-Protein Coupled Receptor (GPCR) Modulation. Pyridinone analogs have been identified as modulators of GPCRs, such as the cannabinoid receptor type 2 (CB2R) and the adenosine A2A receptor (A2AR).[4][5] It is plausible that 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one acts as an agonist or antagonist at a specific GPCR.

  • Hypothesis 2: Enzyme Inhibition. The pyridinone scaffold is present in inhibitors of various enzymes, including HIV-1 reverse transcriptase.[6] The compound could be an inhibitor of a key enzyme involved in a disease-relevant pathway, such as a kinase, protease, or metabolic enzyme.

  • Hypothesis 3: Ion Channel Modulation. While less common, some pyridinone-containing molecules may interact with ion channels. The compound could potentially modulate the activity of channels such as the Na+/K+-ATPase.[7]

  • Hypothesis 4: Disruption of Protein-Protein Interactions. The structural features of the compound may allow it to bind to a "hot spot" at the interface of a protein-protein interaction, thereby disrupting a critical cellular process.

The following experimental plan is designed to test these hypotheses in a logical and efficient manner.

A Phased Experimental Strategy for Mechanism of Action Elucidation

We propose a three-phased approach to systematically investigate the mechanism of action of 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one.

Phase 1: Broad-Based Screening and Target Identification

The initial phase focuses on identifying a biological context in which the compound is active and generating a preliminary list of potential targets.

Experimental Workflow for Phase 1

G cluster_0 Phase 1: Target Identification in_silico In Silico Profiling (Docking, Pharmacophore Screening) data_integration Data Integration & Hypothesis Generation in_silico->data_integration phenotypic Phenotypic Screening (High-Content Imaging, Cell Viability) phenotypic->data_integration target_based Target-Based Screening (GPCR, Kinase, Ion Channel Panels) target_based->data_integration

Caption: Phase 1 Experimental Workflow.

3.1.1. In Silico Profiling

  • Rationale: Computational methods can rapidly screen the compound against thousands of known protein structures, providing an initial, ranked list of potential binding partners.

  • Methodology:

    • Generate a 3D conformer of 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one.

    • Perform molecular docking against a library of protein crystal structures, focusing on targets known to bind pyridinone-like molecules.

    • Utilize pharmacophore screening to identify proteins with binding sites that match the key chemical features of the compound.

3.1.2. Phenotypic Screening

  • Rationale: Phenotypic screens assess the effect of a compound on whole cells, providing an unbiased view of its biological activity without a preconceived target.

  • Methodology:

    • Cell Viability Assays: Screen the compound against a diverse panel of human cancer cell lines (e.g., NCI-60) to identify any cytotoxic or cytostatic effects.

    • High-Content Imaging: In a relevant cell line (e.g., one showing sensitivity in the viability screen), treat with the compound and use automated microscopy to analyze changes in cellular morphology, protein localization, or the expression of specific biomarkers.

3.1.3. Target-Based Screening

  • Rationale: Simultaneously screening against large panels of purified proteins can efficiently test our initial hypotheses.

  • Methodology:

    • Submit the compound to a commercial kinase panel (e.g., a 400+ kinase panel) to assess for inhibitory activity.

    • Screen against a panel of GPCRs using competitive binding assays.

    • If resources permit, screen against a panel of ion channels using automated patch-clamp electrophysiology.

Phase 2: Target Validation and Mechanistic Characterization

Once a putative target or pathway is identified in Phase 1, the goal of Phase 2 is to rigorously validate this finding and understand the molecular details of the interaction.

Experimental Workflow for Phase 2

G cluster_1 Phase 2: Target Validation biochemical Biochemical Assays (IC50/EC50 Determination, Binding Kinetics) target_validated Validated Target biochemical->target_validated cellular Cellular Target Engagement (CETSA, Downstream Pathway Analysis) cellular->target_validated sar Structure-Activity Relationship (SAR) (Analog Synthesis and Testing) sar->target_validated G cluster_2 Hypothetical Kinase A Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase_a Kinase A receptor->kinase_a substrate Substrate kinase_a->substrate Phosphorylation transcription_factor Transcription Factor substrate->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression

Sources

Foundational

1-(Cyclobutylmethyl)pyridin-2(1H)-one: Discovery, Synthesis, and Medicinal Chemistry

This guide provides an in-depth technical analysis of 1-(cyclobutylmethyl)pyridin-2(1H)-one compounds, a privileged structural motif in modern medicinal chemistry.[1] This scaffold has emerged as a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(cyclobutylmethyl)pyridin-2(1H)-one compounds, a privileged structural motif in modern medicinal chemistry.[1] This scaffold has emerged as a critical pharmacophore in the development of P2X3 antagonists , HCV NS3 protease inhibitors , and biased opioid ligands , offering a unique balance of lipophilicity, metabolic stability, and steric complementarity.[1]

[1]

Executive Summary

The 1-(cyclobutylmethyl)pyridin-2(1H)-one scaffold represents a strategic convergence of two distinct medicinal chemistry concepts: the pyridin-2(1H)-one core (a bioisostere for amides and phenols) and the N-cyclobutylmethyl substituent (a "Goldilocks" hydrophobic anchor).[1] Unlike its cyclopropylmethyl (CPM) analogs—ubiquitous in opioid antagonists like Naltrexone—the cyclobutylmethyl (CBM) group offers distinct conformational puckering and increased steric bulk, often enhancing selectivity for hydrophobic pockets in P2X3 receptors and viral proteases .[1]

This guide details the discovery trajectory of this scaffold, its synthetic challenges (N- vs. O-alkylation), and its application in clinical candidates.[1]

Chemical History & Structural Rationale[1]

The "Cyclobutyl Switch" in Drug Discovery

The history of the 1-(cyclobutylmethyl)pyridin-2(1H)-one scaffold is rooted in the "homologation strategies" of the 1970s opioid research.[1]

  • The Origin: Early structure-activity relationship (SAR) studies on morphinans demonstrated that expanding the N-substituent from cyclopropylmethyl (as in Naltrexone) to cyclobutylmethyl (as in Butorphanol) retained antagonist potency while often modulating intrinsic efficacy (partial agonism).[1]

  • The Translation: In the 2000s, this logic was applied to pyridin-2(1H)-one scaffolds.[1] Medicinal chemists sought to replace unstable alkyl chains with cycloalkyl groups to block metabolic oxidation (ω-oxidation).[1]

  • The Advantage: The cyclobutyl ring exists in a "puckered" conformation (butterfly shape), unlike the planar cyclopropyl ring.[1] This allows 1-(cyclobutylmethyl)pyridin-2(1H)-one derivatives to fill larger, deeper hydrophobic pockets (e.g., the S1 or S2 pockets of proteases) more effectively than their cyclopropyl counterparts.[1]

Core Pharmacophore Properties
PropertyFeatureMedicinal Chemistry Impact
H-Bonding Carbonyl (Acceptor)Mimics peptide bonds; critical for backbone interactions in proteases.[1]
Aromaticity Pyridinone RingNon-classical aromaticity; participates in

stacking (e.g., with Tyr/Phe residues).[1]
Lipophilicity Cyclobutylmethyl

modulation; increases permeability without the flexibility penalty of n-pentyl chains.[1]
Metabolism Ring StrainLess susceptible to CYP450 oxidation than linear alkyl chains; no "cyclopropyl ring opening" risk.[1]

Synthetic Methodologies

The synthesis of 1-(cyclobutylmethyl)pyridin-2(1H)-one is governed by the ambident nucleophilicity of the 2-pyridone anion.[1] The nitrogen atom (N-alkylation) and the oxygen atom (O-alkylation) compete for the electrophile.[1]

Protocol: Selective N-Alkylation

To favor the formation of the thermodynamic product (N-alkylated pyridinone) over the kinetic product (O-alkylated lactim ether), specific conditions are required.

Reagents:

  • Substrate: 2-Hydroxypyridine (or substituted analog).

  • Electrophile: (Bromomethyl)cyclobutane.[1]

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).[1]
  • Solvent: DMF or NMP (Polar aprotic solvents favor N-alkylation).[1]

Step-by-Step Workflow:

  • Deprotonation: Dissolve 2-hydroxypyridine (1.0 eq) in anhydrous DMF. Add

    
     (1.5 eq) and stir at RT for 30 min to generate the pyridone anion.
    
  • Alkylation: Add (bromomethyl)cyclobutane (1.2 eq) dropwise.

  • Heating: Heat the reaction mixture to 80–100°C for 4–12 hours. Note: Higher temperatures promote thermodynamic equilibration to the N-isomer.[1]

  • Workup: Dilute with EtOAc, wash with

    
     (aq) to remove DMF.[1]
    
  • Purification: Silica gel chromatography. The N-alkylated product is typically more polar than the O-alkylated byproduct.[1]

Mechanistic Pathway (DOT Visualization)

SynthesisPath Start 2-Hydroxypyridine Anion Ambident Anion (N- vs O-) Start->Anion Deprotonation Base Base (Cs2CO3) Base->Anion O_Alkyl O-Alkylation (Kinetic Product) Lactim Ether Anion->O_Alkyl Low Temp / Non-polar N_Alkyl N-Alkylation (Thermodynamic Product) 1-(cyclobutylmethyl)pyridin-2(1H)-one Anion->N_Alkyl High Temp / Polar Aprotic Electrophile (Bromomethyl)cyclobutane Electrophile->O_Alkyl Electrophile->N_Alkyl

Caption: Divergent synthesis pathways. High temperature and polar solvents drive the reaction toward the desired N-alkylated pyridinone.[1]

Key Therapeutic Applications[1][2]

P2X3 Receptor Antagonists (Chronic Cough & Pain)

The most prominent recent application of this scaffold is in the development of P2X3 antagonists .[1] P2X3 is an ATP-gated ion channel involved in sensory hypersensitivity.[1]

  • The Challenge: Early P2X3 antagonists suffered from taste disturbances (dysgeusia) due to poor selectivity against the P2X2/3 heterotrimer.[1]

  • The Solution: Introduction of the 1-(cyclobutylmethyl)pyridin-2(1H)-one motif (often fused or linked to a pyrimidine or pyrazole core) improved selectivity.[1] The bulky cyclobutyl group occupies a specific hydrophobic pocket in the P2X3 allosteric site that is sterically restricted in P2X2.[1]

  • Example: Compounds described in Asana Biosciences patents utilize this motif to achieve nanomolar potency (

    
    ) with improved taste safety profiles.[1]
    
HCV NS3 Protease Inhibitors

In the "Boceprevir era" of Hepatitis C drug discovery, the P1 position of peptidomimetic inhibitors was a critical optimization zone.[1]

  • SAR Logic: While cyclopropylalanine was the standard P1 anchor, cyclobutylmethyl-derived P1 mimetics (incorporating the pyridinone as a peptide bond isostere) showed superior potency against resistant viral strains.[1] The larger cyclobutyl ring provided better van der Waals contact with the lipophilic S1 pocket of the NS3 protease.[1]

Biased Opioid Ligands

Building on the legacy of Butorphanol, modern "biased ligand" campaigns have utilized N-cyclobutylmethyl pyridinones to target the Kappa Opioid Receptor (KOR) .[1] The goal is to separate analgesia (G-protein signaling) from dysphoria (beta-arrestin recruitment).[1] The rigid pyridinone core restricts the conformational space of the N-substituent, locking it into a bioactive orientation that favors G-protein coupling.[1]

Biological Data & SAR Summary

The following table summarizes the impact of N-substituents on the pyridin-2(1H)-one scaffold across varying targets (Generalized Data):

N-SubstituentSteric Bulk (

)
Lipophilicity (

)
Metabolic StabilityPrimary Utility
Methyl Low0.0 (Ref)Low (Demethylation)Fragment screening
Cyclopropylmethyl Medium+1.2HighOpioid Antagonists
Cyclobutylmethyl High +1.8 High P2X3 Selectivity / P1 Anchors
Benzyl High+2.1Medium (Oxidation)Non-specific Binding
SAR Decision Tree (DOT Visualization)

SAR_Logic Root Lead Optimization: Pyridin-2(1H)-one Core Branch1 Need Hydrophobic Anchor? Root->Branch1 Branch2 Constraint Required? Branch1->Branch2 Rigid Opt1 N-Alkyl (n-Butyl) Branch1->Opt1 Flexible Opt2 N-Cyclopropylmethyl Branch2->Opt2 Small Pocket Opt3 N-Cyclobutylmethyl Branch2->Opt3 Large/Deep Pocket Outcome1 Metabolic Liability (Oxidation) Opt1->Outcome1 Outcome2 Good Potency Low Selectivity Opt2->Outcome2 Outcome3 High Potency High Selectivity (P2X3/HCV) Metabolic Stability Opt3->Outcome3

Caption: SAR logic flow demonstrating the strategic selection of the cyclobutylmethyl group for selectivity and stability.

References

  • Vertex Pharmaceuticals & NIH. (2020).[1] Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1. PMC.

  • Asana BioSciences. (2018).[1][2] Patent US20180093991A1: P2X3 and/or P2X2/3 compounds and methods.[1] Google Patents.

  • Schering-Plough (Merck). (2006).[1] Discovery of SCH 503034 (Boceprevir): A Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor.[1] ACS Publications.[1]

  • AbbVie. (2016).[1] Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective TRPV3 Antagonists. Journal of Medicinal Chemistry. [1]

  • Spetea, M., et al. (2012).[1] Synthesis and Opioid Receptor Binding Affinities of 2-Substituted and 3-Aminomorphinans. PMC.

Sources

Protocols & Analytical Methods

Method

protocol for Suzuki coupling with 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one

An Application Guide for the Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one Abstract This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one. The pyridin-2(1H)-one motif is a privileged scaffold in medicinal chemistry, and the C-4 functionalization via palladium-catalyzed cross-coupling is a critical transformation for generating molecular diversity. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, in-depth scientific explanations for methodological choices, and troubleshooting advice to ensure successful execution. We will delve into the rationale behind catalyst selection, base and solvent choice, and reaction setup, grounded in established organometallic principles and literature precedents.

Introduction: The Strategic Importance of Pyridinone Coupling

The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis, a distinction recognized by the 2010 Nobel Prize in Chemistry.[1][2] Its utility stems from mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid and ester building blocks.[1][3]

The substrate in focus, 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one, presents a unique challenge and opportunity. As an electron-deficient heterocycle, its reactivity in the Suzuki-Miyaura catalytic cycle can differ from standard aryl bromides.[4] The oxidative addition step is generally facile due to the electron-withdrawing nature of the pyridinone ring, but the subsequent transmetalation step can be sluggish.[4] Furthermore, the boronic acid coupling partner is susceptible to competitive protodeboronation under certain conditions.[5][6]

This guide provides a robust, optimized protocol designed to address these challenges, enabling the efficient synthesis of 4-aryl/heteroaryl-1-(cyclobutylmethyl)pyridin-2(1H)-one derivatives.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is paramount to rational optimization and troubleshooting. The reaction proceeds through a well-defined palladium-based catalytic cycle.[7][8]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(Br)L₂ (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(Ar')L₂ (Transmetalation Complex) OxAdd->Trans Transmetalation RedEl [Ar-Pd(II)(Ar')L₂]‡ (Pre-Elimination Complex) Trans->RedEl Isomerization (cis-complex) RedEl->Pd0 Reductive Elimination Product R-R' (Coupled Product) RedEl->Product ArBr R-Br (Pyridinone Substrate) ArBr->OxAdd ArBOH R'-B(OR)₂ (Boronic Acid/Ester) Borate [R'-B(OR)₂(Base)]⁻ (Activated Boronate) ArBOH->Borate Activation Base Base (e.g., K₃PO₄) Base->ArBOH Borate->Trans

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The cycle initiates with the oxidative addition of the 4-bromopyridinone to a Pd(0) complex. The resulting Pd(II) species undergoes transmetalation with an activated boronate complex (formed from the boronic acid and base). Finally, reductive elimination from the Pd(II) center forms the desired C-C bond and regenerates the active Pd(0) catalyst.[9]

Recommended Experimental Protocol

This protocol is a well-established starting point for coupling 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one with a generic arylboronic acid.

Materials and Reagents
ReagentM.W. ( g/mol )Stoichiometry (eq.)Sample Amount (0.5 mmol scale)
4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one256.141.0128.1 mg
Arylboronic AcidVariable1.2 - 1.50.6 - 0.75 mmol
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.730.03 (3 mol%)11.0 mg
Potassium Phosphate (K₃PO₄), anhydrous212.273.0318.4 mg
1,4-Dioxane, anhydrous--4.0 mL
Water, degassed--1.0 mL
Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add solids to oven-dried Schlenk flask: - Bromopyridinone - Boronic Acid - Pd(dppf)Cl₂ - K₃PO₄ B 2. Seal flask with septum, evacuate and backfill with Argon (3x cycle) A->B C 3. Add degassed solvents (Dioxane, Water) via syringe B->C D 4. Heat reaction mixture (e.g., 90-100 °C) with stirring C->D E 5. Monitor reaction progress (TLC, LC-MS) until SM consumed D->E F 6. Cool to RT, dilute with Ethyl Acetate E->F G 7. Wash with water and brine, dry organic layer (Na₂SO₄) F->G H 8. Concentrate under reduced pressure G->H I 9. Purify crude product via flash column chromatography H->I

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.03 eq.), and anhydrous potassium phosphate (3.0 eq.).

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) followed by degassed water (1 mL) via syringe. The solvents should be thoroughly degassed by bubbling argon through them for at least 20 minutes prior to use.[6]

  • Heating: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS analysis until the starting bromopyridinone is consumed (typically 4-16 hours).

  • Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Application Notes: The Rationale Behind the Protocol

  • Choice of Catalyst: While Pd(PPh₃)₄ is a classic choice, catalysts bearing more electron-rich and bulky phosphine ligands often provide superior results for challenging substrates.[10][11] Pd(dppf)Cl₂ is an excellent, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[12] The dppf ligand's wide bite angle and electron-donating properties facilitate both oxidative addition and reductive elimination. For particularly difficult couplings, consider second-generation Buchwald precatalysts (e.g., SPhos or XPhos G3 precatalysts).[13]

  • The Role of the Base: The base is critical for the transmetalation step.[6] It activates the boronic acid by forming a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.[7] K₃PO₄ is a moderately strong base that has proven effective in many Suzuki couplings, offering a good balance of reactivity and functional group tolerance.[3] In some cases, stronger bases like cesium carbonate (Cs₂CO₃) or weaker bases like potassium fluoride (KF) may be beneficial.[4][5]

  • Solvent System: A mixture of an organic solvent and water is standard. 1,4-Dioxane is an excellent solvent for dissolving the organic substrates and catalyst.[4] Water is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex. The ratio (typically 4:1 to 5:1 dioxane:water) can be optimized. For substrates highly prone to protodeboronation, completely anhydrous conditions using a base like KF in a solvent like THF or DMF might be necessary.[5][6]

  • Importance of Degassing: The active catalyst is the Pd(0) species. Oxygen can oxidize Pd(0) to Pd(II), rendering it inactive in the primary catalytic cycle. This can lead to lower yields and the formation of homocoupled byproducts from the boronic acid.[8] Thoroughly degassing all solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) is crucial for reproducibility and high yields.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficient temperature.3. Ineffective base/solvent system.4. Poor solubility of reagents.1. Ensure rigorous degassing and inert atmosphere. Use a fresh bottle of catalyst or a precatalyst.2. Increase temperature in 10 °C increments (up to reflux).3. Screen other bases (e.g., Cs₂CO₃) and solvents (e.g., Toluene, DMF).4. Try a different solvent system to improve solubility.[5]
Protodeboronation The boronic acid is being replaced by a proton from the solvent (water) before it can transmetalate.[5][6]1. Use the boronic acid's corresponding pinacol ester or MIDA boronate, which are more stable.[14]2. Minimize water content or switch to anhydrous conditions with KF as the base.3. Use a higher loading of the boronic acid (e.g., 2.0 eq.).4. Use a more active catalyst to accelerate coupling relative to decomposition.
Dehalogenation The starting bromopyridinone is reduced to the corresponding H-substituted pyridinone.1. Ensure the absence of hydride sources. Some bases or additives can cause this.2. This can sometimes occur with N-H containing heterocycles, though less common here.[15] Ensure the purity of starting materials.
Homocoupling Two molecules of the boronic acid couple to form a biaryl byproduct.This is often a result of oxygen in the reaction mixture, which can facilitate a Pd(II)-mediated homocoupling pathway.[8] Improve degassing procedures and maintain a strict inert atmosphere.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one is a highly effective method for accessing a diverse range of C-4 substituted pyridinones. Success hinges on a rational choice of catalyst, base, and solvent, combined with meticulous experimental technique, particularly the exclusion of oxygen. The protocol and insights provided herein serve as a robust foundation for researchers to build upon, enabling the efficient and reliable synthesis of novel compounds for scientific exploration and drug discovery.

References

  • Guild, M. et al. (2008). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. American Chemical Society.
  • BenchChem (2025). Application Notes and Protocols for Suzuki Coupling of N-(4-Bromopyridin-2-yl)acetamide. BenchChem.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]

  • Lassagne, F. et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. Available at: [Link]

  • Chen, C. et al. (2006). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solution. Express Polymer Letters. Available at: [Link]

  • NRO-Chemistry (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Various Authors (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Fors, B. P. et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society. Available at: [Link]

  • Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II. Available at: [Link]

  • Various Authors (2018). Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. Available at: [Link]

  • NRO-Chemistry (2023). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • MacNair, A. J. et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]

  • Jones, C. L. et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]

  • Jolicoeur, E. et al. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. The Journal of Organic Chemistry. Available at: [Link]

  • El Kazzouli, S. et al. (2012). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules. Available at: [Link]

  • Various Authors (2024). How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. Available at: [Link]

  • Various Authors (2021). Struggling on suzuki couplings. Reddit r/Chempros. Available at: [Link]

  • J&K Scientific LLC (2021). Suzuki Cross-Coupling. Available at: [Link]

  • PubChem. 4-Bromo-1-methylpyridin-2(1H)-one. National Center for Biotechnology Information. Available at: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Aslam, S. et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • University of California, Berkeley (2014). The Suzuki Reaction. Chem 115 Lab Report. Available at: [Link]

  • Myers, A. The Suzuki Reaction. Harvard University, Chem 115. Available at: [Link]

Sources

Application

Experimental Protocol for N-Alkylation of 4-Bromopyridin-2(1H)-one: A Comprehensive Guide for Drug Development Professionals

< Introduction: The Strategic Importance of N-Alkylated Pyridin-2-ones N-substituted 2-pyridone scaffolds are privileged structures in medicinal chemistry and drug discovery, appearing in a wide array of pharmacologicall...

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Strategic Importance of N-Alkylated Pyridin-2-ones

N-substituted 2-pyridone scaffolds are privileged structures in medicinal chemistry and drug discovery, appearing in a wide array of pharmacologically active compounds. Their prevalence stems from their ability to act as versatile bioisosteric replacements for other cyclic structures and their capacity for forming key hydrogen bonding interactions with biological targets. The N-alkylation of pyridin-2-ones is a fundamental transformation that allows for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.

Specifically, the 4-bromopyridin-2(1H)-one core provides a valuable starting point for further synthetic elaboration. The bromine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, thereby facilitating the rapid generation of diverse chemical libraries for high-throughput screening.

A significant challenge in the alkylation of 2-pyridones is the inherent ambident nucleophilicity of the pyridone ring. Alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom, often leading to mixtures of regioisomers.[1] The ratio of N- to O-alkylation is influenced by several factors, including the choice of base, solvent, electrophile, and reaction temperature.[1] Therefore, the development of robust and regioselective N-alkylation protocols is of paramount importance.

This application note provides a detailed, field-proven experimental protocol for the selective N-alkylation of 4-bromopyridin-2(1H)-one. We will delve into the mechanistic rationale behind the chosen conditions, offering insights to empower researchers to adapt and troubleshoot this critical transformation.

Mechanistic Considerations: Directing Regioselectivity

The tautomerism between 4-bromopyridin-2(1H)-one and 4-bromo-2-hydroxypyridine is central to understanding the N- versus O-alkylation challenge.[2] In solution, an equilibrium exists between these two forms. The corresponding pyridin-2-olate anion, generated upon deprotonation by a base, is the key nucleophilic species. The negative charge is delocalized across the nitrogen and oxygen atoms, making both sites available for electrophilic attack.

Several strategies can be employed to favor N-alkylation over O-alkylation:

  • Choice of Base and Solvent: The use of a strong, non-nucleophilic base in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is a common and effective approach. Bases like cesium carbonate (Cs₂CO₃) are particularly advantageous. Cesium carbonate is a mild inorganic base with good solubility in organic solvents, which facilitates homogenous reaction conditions.[3][4][5] Its use often suppresses undesired side reactions like dialkylation.[4]

  • Nature of the Alkylating Agent: While a variety of alkylating agents can be used, primary and secondary alkyl halides are common choices.[6] The reactivity of the alkylating agent can influence the N/O selectivity.

  • Mitsunobu Reaction: The Mitsunobu reaction offers an alternative and often highly selective method for N-alkylation.[1][7][8] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by the pyridone.[7][8] The choice of solvent and the pKa of the pyridone can influence the N/O selectivity in Mitsunobu reactions.[9]

  • Phase Transfer Catalysis (PTC): Phase transfer catalysis is a powerful technique that can facilitate the reaction between a water-soluble nucleophile (the deprotonated pyridone) and an organic-soluble electrophile (the alkyl halide).[10] This method often allows for the use of milder bases and can lead to improved yields and selectivity.[10][11]

This protocol will focus on a robust and widely applicable method utilizing cesium carbonate as the base in DMF.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the N-alkylation of 4-bromopyridin-2(1H)-one.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Characterization Start Weigh 4-bromopyridin-2(1H)-one, Cs₂CO₃, and dissolve in DMF Add_Alkyl_Halide Add alkylating agent (e.g., alkyl bromide) Start->Add_Alkyl_Halide Heat Heat the reaction mixture (e.g., 60-80 °C) Add_Alkyl_Halide->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Quench Cool to room temperature and quench with water Monitor->Quench Extract Extract with an organic solvent (e.g., ethyl acetate) Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over anhydrous Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Analyze Characterize the product (¹H NMR, ¹³C NMR, MS) Purify->Analyze G Start Dissolve 4-bromopyridin-2(1H)-one, alcohol, and PPh₃ in THF Cool Cool the solution to 0 °C Start->Cool Add_DEAD Add DEAD or DIAD dropwise Cool->Add_DEAD Warm Allow to warm to room temperature and stir Add_DEAD->Warm Monitor Monitor reaction progress by TLC or LC-MS Warm->Monitor Workup Concentrate and purify by column chromatography Monitor->Workup

Sources

Method

Application Note: A Scalable Synthesis of 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one for Pharmaceutical Intermediate Production

Abstract This application note details a robust and scalable synthetic protocol for the preparation of 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one, a key intermediate in the development of novel pharmaceutical agents....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and scalable synthetic protocol for the preparation of 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one, a key intermediate in the development of novel pharmaceutical agents. The described methodology focuses on the selective N-alkylation of 4-Bromopyridin-2(1H)-one with (bromomethyl)cyclobutane. Addressing the common challenge of regioselectivity in the alkylation of ambident pyridone nucleophiles, this protocol employs a phase-transfer catalysis (PTC) approach to ensure high yield and selectivity for the desired N-alkylated product, while also facilitating a safer and more manageable scale-up process. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction

Substituted pyridin-2(1H)-one scaffolds are prevalent in a wide array of biologically active molecules and approved pharmaceuticals. The functionalization at the N-1 position is a critical step in the synthesis of many of these compounds, allowing for the introduction of diverse structural motifs that can significantly modulate pharmacological properties. The target molecule, 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one, incorporates a cyclobutylmethyl group, a structural element known to be of interest in medicinal chemistry for its ability to explore hydrophobic pockets in target proteins and improve metabolic stability.

The primary challenge in the synthesis of this intermediate lies in the selective alkylation of the 4-Bromopyridin-2(1H)-one precursor. As an ambident nucleophile, it can undergo alkylation at either the nitrogen (N-1) or the oxygen (O-2) atom, leading to the formation of the desired N-alkylated product or the isomeric 2-(cyclobutylmethoxy)-4-bromopyridine, respectively.[1][2][3] Controlling this regioselectivity is paramount for an efficient and economically viable synthesis, especially at an industrial scale.

This application note presents a scalable protocol that favors N-alkylation by employing a solid-liquid phase-transfer catalysis (PTC) system. PTC is a well-established technique for scaling up reactions involving a solid salt and a liquid organic phase, as it enhances reaction rates, improves safety by allowing for milder conditions, and can simplify workup procedures.[4][5][6]

Synthetic Strategy and Mechanistic Rationale

The overall synthetic transformation is an SN2 reaction between the pyridone anion and (bromomethyl)cyclobutane. The key to achieving high N-selectivity lies in controlling the nucleophilicity of the nitrogen versus the oxygen atom of the pyridone.

Reaction Scheme

Figure 1: Overall reaction for the N-alkylation of 4-Bromopyridin-2(1H)-one.

Mechanistic Considerations for N-Selectivity

The choice of a potassium carbonate (K₂CO₃) base in a polar aprotic solvent like acetonitrile is crucial. K₂CO₃ is a moderately strong base that deprotonates the pyridone to form the corresponding potassium salt. In acetonitrile, the potassium cation is not strongly solvated, which allows for a tighter ion pair between the potassium and the oxygen atom of the pyridone. This association reduces the availability of the oxygen lone pair for nucleophilic attack, thereby sterically and electronically favoring the attack from the more accessible nitrogen atom.

The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), further enhances the reaction. The TBAB facilitates the transfer of the pyridone anion from the solid K₂CO₃ surface into the organic phase where the alkylating agent resides. The large, lipophilic tetrabutylammonium cation forms a looser ion pair with the pyridone anion, increasing its nucleophilicity and accelerating the reaction rate at moderate temperatures.

Materials and Methods

Starting Materials and Reagents
MaterialCAS NumberSupplierPurity
4-Bromopyridin-2(1H)-one36953-37-4Oakwood Chemical[7]>95%
(Bromomethyl)cyclobutane17247-58-4Sigma-Aldrich>97%
Potassium Carbonate (K₂CO₃)584-08-7J&K Scientific[8]>99%
Tetrabutylammonium Bromide (TBAB)1643-19-2Sigma-Aldrich>98%
Acetonitrile (MeCN), Anhydrous75-05-8Sigma-Aldrich>99.8%
Ethyl Acetate (EtOAc)141-78-6Fisher ScientificHPLC Grade
Hexanes110-54-3Fisher ScientificHPLC Grade
Dichloromethane (DCM)75-09-2Fisher ScientificHPLC Grade
Magnesium Sulfate (MgSO₄)7487-88-9Sigma-AldrichAnhydrous
Equipment
  • Jacketed glass reactor (10 L) equipped with a mechanical overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

  • Heating/cooling circulator.

  • Digital hot plate stirrers.

  • Rotary evaporator.

  • Flash chromatography system.

  • Standard laboratory glassware.

Detailed Scale-up Synthesis Protocol

This protocol is designed for a 100-gram scale synthesis of 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one.

Reaction Setup and Execution
  • Reactor Preparation: The 10 L jacketed reactor is thoroughly dried and assembled. The system is purged with dry nitrogen for 30 minutes.

  • Charging Reagents: To the reactor, add 4-Bromopyridin-2(1H)-one (100.0 g, 0.575 mol, 1.0 equiv.), anhydrous potassium carbonate (158.9 g, 1.15 mol, 2.0 equiv.), and tetrabutylammonium bromide (18.5 g, 0.0575 mol, 0.1 equiv.).

  • Solvent Addition: Add anhydrous acetonitrile (5.0 L) to the reactor.

  • Initiation of Stirring: Begin stirring the suspension at 200 RPM to ensure good mixing of the heterogeneous mixture.

  • Addition of Alkylating Agent: Add (bromomethyl)cyclobutane (94.7 g, 0.632 mol, 1.1 equiv.) to the reaction mixture via an addition funnel over 15 minutes.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 80-82 °C) using the heating circulator. Maintain the reflux for 12-18 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 2-3 hours.

    • TLC System: Ethyl acetate/Hexanes (1:1).

    • HPLC Method: C18 column, mobile phase of acetonitrile/water gradient.

Work-up and Purification
  • Cooling and Filtration: Once the reaction is complete (consumption of the starting pyridone), cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with acetonitrile (2 x 200 mL).

  • Solvent Removal: Combine the filtrate and the washes, and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude oily residue.

  • Liquid-Liquid Extraction: Dissolve the crude residue in dichloromethane (1.0 L) and transfer to a separatory funnel. Wash the organic layer with water (2 x 500 mL) and then with saturated brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Eluent: A gradient of 10% to 40% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one as a white to off-white solid.

Expected Yield and Characterization
  • Expected Yield: 110-125 g (75-85% yield).

  • Appearance: White to off-white solid.

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC analysis.

Process Safety and Scale-up Considerations

Scaling up chemical reactions requires careful consideration of safety and process parameters.[9]

  • Exothermicity: While this N-alkylation is not expected to be highly exothermic, the initial heating phase and the reaction itself should be monitored. A jacketed reactor with a reliable cooling system provides essential temperature control.

  • Reagent Handling: (Bromomethyl)cyclobutane is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[10]

  • Solvent Choice: Acetonitrile is flammable. Ensure all equipment is properly grounded to prevent static discharge.

  • Stirring: Efficient stirring is critical in a heterogeneous reaction mixture to ensure good contact between the reactants and the solid base. For larger scale, the stirrer design and speed may need to be optimized.

  • Continuous Processing: For manufacturing at a larger scale, transitioning to a continuous flow reactor setup could offer significant advantages in terms of safety, heat and mass transfer, and consistent product quality.[4][5]

Workflow and Logic Diagram

Synthesis_Workflow A Reactor Preparation (Dry, N₂ Purge) B Charge Reactants (Pyridone, K₂CO₃, TBAB) A->B C Add Anhydrous Acetonitrile B->C D Add (Bromomethyl)cyclobutane C->D E Heat to Reflux (80-82 °C, 12-18h) D->E F Reaction Monitoring (TLC/HPLC) E->F In-process control G Cool to Room Temperature F->G Reaction Complete H Filter Inorganic Salts G->H I Concentrate Filtrate H->I J Aqueous Work-up (DCM, H₂O, Brine) I->J K Dry and Concentrate J->K L Flash Chromatography (EtOAc/Hexanes) K->L M Isolate Pure Product L->M N Characterization (NMR, MS, HPLC) M->N

Figure 2: Step-by-step workflow for the synthesis of 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one. By utilizing a phase-transfer catalysis approach, this procedure effectively addresses the challenge of regioselectivity, favoring the desired N-alkylation and leading to high yields of the target compound. The detailed steps for reaction execution, work-up, and purification, along with critical safety and scale-up considerations, make this protocol a valuable resource for chemists and chemical engineers involved in the production of pharmaceutical intermediates.

References

  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - RSC Publishing. Available at: [Link]

  • Williamson Ether Synthesis. Available at: [Link]

  • Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow | Request PDF - ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis. Available at: [Link]

  • Unlocking Organic Synthesis: The Utility of Cyclobutylmethyl Bromide. Available at: [Link]

  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Cyclobutylmethyl Bromide | Cas No 17247-58-4 | Manufacturer New Launch. Available at: [Link]

  • CYCLIC BROMINE DERIVATIVES - Faluck International PVT LTD. Available at: [Link]

  • Scale‐up mono‐N‐alkylation and application. a) 2.5 mmol scale... - ResearchGate. Available at: [Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. Available at: [Link]

  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]

  • Pyridinophanes as Two-Center Phase-Transfer Catalyst for N-Alkylation Reaction. Available at: [Link]

  • Technical Piece SOME SCALE-UP CONSIDERATIONS INTRODUCTION CHEMICAL CONSIDERATIONS PHYSICAL CONSIDERATIONS - CatSci. Available at: [Link]

  • A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides - Macmillan Group - Princeton University. Available at: [Link] Macmillan/files/publications/A-general-N-alkylation-platform-via-copper-metallaphotoredox-and-silyl-radical-activation-of-alkyl-halides.pdf

  • 4-Bromopyridin-2(1H)-one - Oakwood Chemical. Available at: [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC. Available at: [Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase - ACS Publications. Available at: [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions - ResearchGate. Available at: [Link]

  • N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Why n-alkylation is more favorable than o-alkyation ? | ResearchGate. Available at: [Link]

  • CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents.
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - PMC. Available at: [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed. Available at: [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery - ResearchGate. Available at: [Link]

  • Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase - PubMed. Available at: [Link]

  • Methods for synthesis of prodrugs from 1-acyl-alkyl derivatives and compositions thereof - Patent US-6927036-B2 - PubChem. Available at: [Link]

  • Pyridine - Wikipedia. Available at: [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC. Available at: [Link]

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents.
  • CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents.
  • CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents.
  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. - ResearchGate. Available at: [Link]

  • US4291165A - Process for making 2-bromopyridine - Google Patents.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Validating 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one as a Specific ENPP1 Inhibitor: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of immuno-oncology, the modulation of the cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) pathway has emerged as a prom...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immuno-oncology, the modulation of the cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) pathway has emerged as a promising therapeutic strategy. Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a key negative regulator of this pathway, acting as an innate immune checkpoint by hydrolyzing the STING agonist cGAMP. Inhibition of ENPP1 presents a compelling approach to enhance anti-tumor immunity. This guide provides a comprehensive framework for the validation of a novel pyridinone-based compound, 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one, as a specific ENPP1 inhibitor. While pyridinone scaffolds are known to be incorporated in various enzyme inhibitors, this particular molecule represents a novel chemical entity for this target.

This document will guide researchers through a rigorous, multi-faceted validation process, comparing its hypothetical performance metrics with established ENPP1 inhibitors. The experimental workflows detailed herein are designed to ensure scientific integrity through self-validating systems and are grounded in established biochemical and cell-based methodologies.

The Scientific Rationale: Why Target ENPP1?

ENPP1 is a type II transmembrane glycoprotein that plays a critical role in various physiological processes, including bone mineralization and purinergic signaling. In the context of cancer, ENPP1 is often overexpressed in tumors, contributing to an immunosuppressive tumor microenvironment. By degrading extracellular cGAMP, ENPP1 dampens the STING-mediated activation of type I interferons and subsequent anti-tumor immune responses. Therefore, a specific inhibitor of ENPP1 could restore cGAMP levels, leading to localized STING activation and enhanced immune-mediated tumor destruction.

Comparative Landscape of ENPP1 Inhibitors

To establish a benchmark for our candidate inhibitor, 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one, we will compare its hypothetical data against known classes of ENPP1 inhibitors. These fall into two main categories: nucleotide-based and non-nucleotide-based inhibitors.

Inhibitor ClassExamplesMechanism of ActionReported Potency (Ki/IC50)
Nucleotide-Based Adenine nucleotide derivativesCompetitive, substrate analogsVaries widely
Non-Nucleotide-Based Suramin, Quinazoline-piperidine-sulfamides (e.g., QS1), STF-1623, AVA-NP-695Uncompetitive or competitiveNanomolar to micromolar range

Our goal is to characterize 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one and determine if it offers advantages in terms of potency, selectivity, and cellular activity over existing compounds.

Experimental Validation Workflow

The validation of our candidate inhibitor will proceed through a logical sequence of in vitro and cell-based assays.

Safety & Regulatory Compliance

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